molecular formula C19H24N2O2 B14347015 N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide CAS No. 96356-97-7

N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide

Cat. No.: B14347015
CAS No.: 96356-97-7
M. Wt: 312.4 g/mol
InChI Key: QNBWKIVONMCCCL-UHFFFAOYSA-N
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Description

N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide is a chemical compound with a complex structure that includes an aminophenoxy group, a pentyl chain, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Aminophenoxy Intermediate: The initial step involves the reaction of 4-aminophenol with a suitable halogenated pentyl compound under basic conditions to form the 4-aminophenoxy-pentyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the aminophenoxy group.

    Substitution: Substituted derivatives at the aminophenoxy group.

Scientific Research Applications

N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, modulating their activity. The pentyl chain and methylbenzamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Aminophenoxy)pentyl]acetamide
  • N-[5-(4-Aminophenoxy)pentyl]-2-phenoxyacetamide

Uniqueness

N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

CAS No.

96356-97-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2-methylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-15-7-3-4-8-18(15)19(22)21-13-5-2-6-14-23-17-11-9-16(20)10-12-17/h3-4,7-12H,2,5-6,13-14,20H2,1H3,(H,21,22)

InChI Key

QNBWKIVONMCCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N

Origin of Product

United States

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